2-Methoxy-4,5-dihydro-1H-imidazole-d4

Quantitative Proteomics Stable Isotope Labeling Mass Spectrometry

Choose 2-Methoxy-4,5-dihydro-1H-imidazole-d4 (MDHI-d4) for unambiguous MS quantitation. Its +4 Da isotopic separation eliminates isobaric interference—critical for calcitonin, insulin, and EPO workflows. Achieves 25× signal enhancement and uniform y-ion fragmentation for glycosylation mapping. Co-eluting d0/d4 pairs guarantee equal ionization efficiency across 10:1 to 1:5 mixing ratios. Replace unlabeled MDHI and avoid compromised peak area ratios.

Molecular Formula C4H8N2O
Molecular Weight 104.14 g/mol
CAS No. 402788-68-5
Cat. No. B561811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4,5-dihydro-1H-imidazole-d4
CAS402788-68-5
Molecular FormulaC4H8N2O
Molecular Weight104.14 g/mol
Structural Identifiers
InChIInChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)/i2D2,3D2
InChIKeyZJULPBMTEMGRNC-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.05 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4,5-dihydro-1H-imidazole-d4 (CAS 402788-68-5): A Deuterated Lysine-Specific Labeling Reagent for Quantitative Proteomics


2-Methoxy-4,5-dihydro-1H-imidazole-d4 (MDHI-d4) is a tetradeuterated stable isotope-labeled derivative of 2-methoxy-4,5-dihydro-1H-imidazole (MDHI), a heterocyclic compound with the molecular formula C4H4D4N2O and a molecular weight of 104.14 g/mol . It is classified as a lysine-specific chemical labeling reagent designed for quantitative mass spectrometry (MS)-based proteomics, where it serves as a heavy isotope internal standard (IS) for its non-deuterated (light) counterpart [1]. The compound converts lysine ε-amino groups to 4,5-dihydro-1H-imidazol-2-yl derivatives, facilitating differential quantitation via a +4 Da mass shift in MS analyses [2].

Why 2-Methoxy-4,5-dihydro-1H-imidazole-d4 Cannot Be Substituted by Its Non-Deuterated Analog in Quantitative MS Workflows


In quantitative proteomics and pharmaceutical analysis requiring absolute or relative quantitation by mass spectrometry, substituting the deuterated 2-methoxy-4,5-dihydro-1H-imidazole-d4 with its non-deuterated form (CAS 28118-54-9) or other unlabeled lysine-modifying reagents introduces co-eluting isobaric interferences that preclude accurate peak ratio measurements [1]. The +4 Da mass difference between the heavy (d4) and light (d0) labeled peptides is essential for MS-based differential quantitation; without this isotopic separation, the internal standard and analyte signals overlap, compromising quantification accuracy [2]. Furthermore, non-deuterated analogs lack the tracer capability required for drug metabolism and pharmacokinetic (DMPK) studies where stable isotope labeling is mandated for tracking molecular fate [3].

Quantitative Differentiation Evidence: 2-Methoxy-4,5-dihydro-1H-imidazole-d4 Versus Closest Analogs


Mass Shift Differentiation: +4 Da Isotopic Resolution Enables Unambiguous Quantitation

The tetradeuterated 2-methoxy-4,5-dihydro-1H-imidazole-d4 produces a +4 Da mass shift when conjugated to lysine residues, compared to the non-deuterated (light) reagent. This 4 Da difference enables clear MS1 separation and accurate peak area ratio calculation in both MALDI-TOF and ESI-MS analyses [1]. In contrast, the non-deuterated analog (CAS 28118-54-9) provides no mass shift, resulting in signal overlap that precludes internal standard-based quantification [2].

Quantitative Proteomics Stable Isotope Labeling Mass Spectrometry

Chromatographic Co-Elution Fidelity: No Deuterium-Induced Retention Time Shift

The tetradeuterated 2-methoxy-4,5-dihydro-1H-imidazole-d4 exhibits identical reverse-phase liquid chromatography (RPLC) retention time to its light counterpart, a critical requirement for accurate relative quantitation via extracted ion chromatogram (XIC) peak area ratios [1]. This contrasts with some deuterated labels where hydrogen-deuterium exchange or isotope effects introduce retention time shifts that complicate peak integration and reduce quantification accuracy [2].

LC-MS Quantitative Proteomics Stable Isotope Labeling

Quantitative Accuracy: <5% Error in Pharmaceutical Product Analysis

When 2-methoxy-4,5-dihydro-1H-imidazole-d4 is employed as the heavy internal standard for quantifying calcitonin and insulin in commercial pharmaceutical formulations via MALDI-TOF MS, the method achieves <5% error relative to manufacturer-specified values [1]. In contrast, unlabeled standards or external calibration methods typically yield >10-15% error in MALDI-TOF quantitation due to spot-to-spot variability and matrix effects [2].

Pharmaceutical Analysis MALDI-TOF MS Method Validation

Ionization Efficiency Enhancement: Up to 25× Signal Intensity Improvement

Derivatization with 2-methoxy-4,5-dihydro-1H-imidazole (both light and heavy forms) increases mass spectral signal intensity of lysine-containing glycopeptides by up to 25-fold compared to underivatized peptides [1]. While this enhancement is shared with the non-deuterated analog, the deuterated version uniquely enables simultaneous quantitation. Competing lysine labeling reagents such as guanidination or reductive dimethylation typically provide only 2-5× signal enhancement under comparable conditions [2].

Glycoproteomics MALDI-MS Signal Enhancement

Derivatization Efficiency: 100% Conversion Under Optimized On-Column Conditions

The 2-methoxy-4,5-dihydro-1H-imidazole derivatization reaction, when performed on C18 spin columns in D2O-buffered solvent, achieves 100% conversion of lysine ε-amino groups to the imidazol-2-yl derivative [1]. This quantitative yield ensures that all lysine-containing peptides are uniformly labeled, eliminating variable derivatization efficiency as a source of quantification error. Alternative lysine labeling methods (e.g., reductive methylation, isobaric tags) often exhibit 70-90% efficiency under typical conditions, requiring post-derivatization cleanup to remove unlabeled peptides that otherwise skew quantitative ratios [2].

Proteomics On-Column Derivatization Method Development

MS/MS Fragmentation Simplification: Predominant y-Ion Series for Unambiguous Sequencing

Peptides derivatized with 2-methoxy-4,5-dihydro-1H-imidazole (including the d4-labeled form) produce MS/MS spectra dominated almost exclusively by y-series fragment ions, achieving 100% sequence coverage in post-source decay (PSD) MALDI analysis [1]. In contrast, underivatized peptides typically generate complex spectra containing b-, y-, a-, and internal fragment ions that complicate de novo sequencing and database search interpretation [2]. This simplification is retained with the d4 label, enabling confident sequence assignment in both discovery and targeted quantitative proteomics.

Tandem Mass Spectrometry Peptide Sequencing Proteomics

Procurement-Relevant Application Scenarios for 2-Methoxy-4,5-dihydro-1H-imidazole-d4


Absolute Quantitation of Therapeutic Peptides and Proteins in Pharmaceutical Quality Control

Utilize 2-methoxy-4,5-dihydro-1H-imidazole-d4 as a heavy isotope internal standard for MALDI-TOF or LC-MS quantitation of calcitonin, insulin, and other lysine-containing therapeutic polypeptides. The +4 Da mass shift enables accurate peak area ratio calculation with <5% error, meeting ICH Q2(R1) validation requirements [7]. The 100% derivatization efficiency ensures that all target peptides are uniformly labeled, eliminating the need for post-derivatization cleanup [6].

Differential Expression Proteomics Using Stable Isotope Labeling

Employ 2-methoxy-4,5-dihydro-1H-imidazole-d4 in pairwise comparative proteomics experiments where light (d0) and heavy (d4) labeled samples are mixed at defined ratios (10:1 to 1:5) for relative quantitation via MS1 peak area integration [7]. The co-elution of light and heavy labeled peptides in RPLC ensures equal ionization efficiency, enabling accurate fold-change determination across biological conditions [6].

Structural Characterization of Recombinant Biotherapeutics

Apply 2-methoxy-4,5-dihydro-1H-imidazole-d4 for lysine-specific derivatization of recombinant human erythropoietin (rHuEPO) and other glycoprotein biotherapeutics to enhance MS signal intensity up to 25-fold and simplify MS/MS spectra to predominant y-ion series [7]. This enables unambiguous determination of N- and O-glycosylation sites, a critical quality attribute (CQA) in biosimilar development and lot-release testing [6].

Drug Metabolism and Pharmacokinetic (DMPK) Tracer Studies

Incorporate 2-methoxy-4,5-dihydro-1H-imidazole-d4 as a stable isotope tracer in DMPK studies to track the metabolic fate of imidazole-containing pharmacophores. The deuterium label enables differentiation of administered drug from endogenous background, facilitating accurate measurement of absorption, distribution, metabolism, and excretion (ADME) parameters in preclinical development [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.